molecular formula C15H11BrN2 B11775657 3-(4-bromophenyl)-5-phenyl-1H-pyrazole

3-(4-bromophenyl)-5-phenyl-1H-pyrazole

Cat. No.: B11775657
M. Wt: 299.16 g/mol
InChI Key: ZYWDCRQEDVOXGR-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-5-phenyl-1H-pyrazole is an organic compound that belongs to the class of phenylpyrazoles These compounds are characterized by a pyrazole ring bonded to a phenyl group The presence of a bromine atom on the phenyl ring adds to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-5-phenyl-1H-pyrazole typically involves the reaction of 4-bromobenzaldehyde with phenylhydrazine under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized using a base such as sodium ethoxide to yield the desired pyrazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Recrystallization from suitable solvents is often employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-5-phenyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminophenylpyrazole derivative .

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-5-phenyl-1H-pyrazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The bromine atom enhances its binding affinity through halogen bonding . The compound’s effects on cellular pathways can lead to anti-inflammatory or anticancer outcomes .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H11BrN2

Molecular Weight

299.16 g/mol

IUPAC Name

5-(4-bromophenyl)-3-phenyl-1H-pyrazole

InChI

InChI=1S/C15H11BrN2/c16-13-8-6-12(7-9-13)15-10-14(17-18-15)11-4-2-1-3-5-11/h1-10H,(H,17,18)

InChI Key

ZYWDCRQEDVOXGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2)C3=CC=C(C=C3)Br

Origin of Product

United States

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